2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE
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Overview
Description
2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, inhibiting their activity. This binding can lead to the modulation of various biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
2-(1H-indol-3-yl)thio-N-benzyl-acetamides: Investigated for their antiviral activities.
Compared to these compounds, this compound stands out due to its unique structure and the specific biological activities it exhibits.
Properties
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)indol-3-yl]-N,N-diethyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-18(4-2)16(22)15(21)12-9-19(10-14(17)20)13-8-6-5-7-11(12)13/h5-9H,3-4,10H2,1-2H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWLTKXLNSQGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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